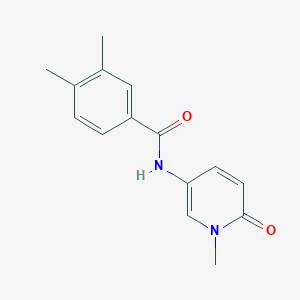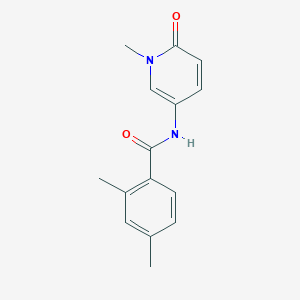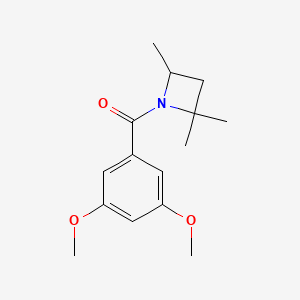
(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone, commonly known as UWA-101, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of chemical compounds known as phenylazetidines, which are known to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
科学的研究の応用
UWA-101 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Preclinical studies have shown that UWA-101 exhibits antipsychotic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of schizophrenia, anxiety disorders, and depression.
作用機序
The exact mechanism of action of UWA-101 is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. The compound also exhibits moderate affinity for the serotonin 5-HT2A receptor and the alpha-adrenergic receptor. The activation of these receptors is thought to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
UWA-101 has been shown to modulate the activity of various neurotransmitters, leading to its therapeutic effects. The compound has been shown to increase dopamine and serotonin release in the prefrontal cortex, which is implicated in the regulation of mood, cognition, and behavior. UWA-101 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to underlie the therapeutic potential of UWA-101 in the treatment of neurological and psychiatric disorders.
実験室実験の利点と制限
UWA-101 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. The compound is also stable and has a long half-life, making it suitable for in vivo studies. However, UWA-101 has some limitations, including its high cost and the lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for the study of UWA-101. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in the pathophysiology of various neurological and psychiatric disorders. Another direction is the development of novel formulations of UWA-101, such as sustained-release formulations, to improve its pharmacokinetic properties. Additionally, further studies are needed to investigate the safety and efficacy of UWA-101 in clinical trials, which could pave the way for its potential use in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of UWA-101 involves the reaction of 3,5-dimethoxyphenylacetonitrile with 2,2,4-trimethylazetidine in the presence of a reducing agent. The reaction yields a white crystalline powder that is purified through recrystallization. The purity and identity of the compound are confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-9-15(2,3)16(10)14(17)11-6-12(18-4)8-13(7-11)19-5/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJMACZJBUTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)C2=CC(=CC(=C2)OC)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

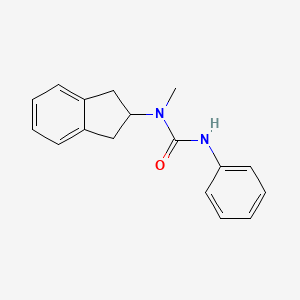
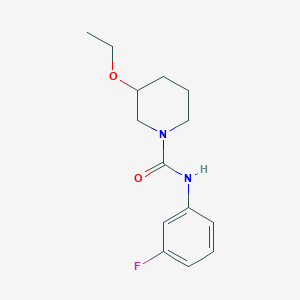

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
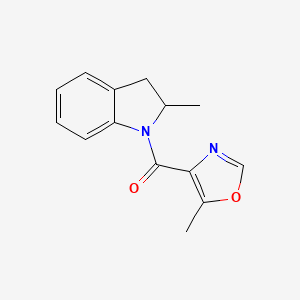
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
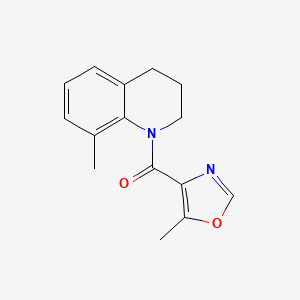
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
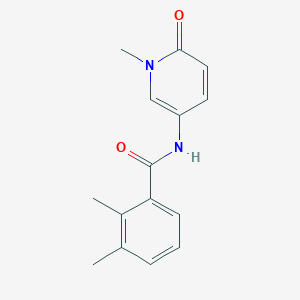
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
